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Introduction

PIK-75 is a potent and selective inhibitor of the p110a isoform of phosphoinositide 3-kinase
(PI3K), a key enzyme in a signaling pathway frequently dysregulated in human cancers.[1] It
also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-
PK).[2][3][4] Initially identified through a dedicated PI3K drug discovery program, PIK-75, an
imidazopyridine derivative, has been instrumental as a research tool for elucidating the role of
pl10a in cellular processes like insulin signaling and for exploring therapeutic strategies in
oncology.[1][5][6] However, its clinical development has been hampered by poor solubility and
stability.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of
action, and synthesis of PIK-75.

Mechanism of Action and Kinase Selectivity

PIK-75 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling
pathway.[9] The PI3K enzyme family catalyzes the synthesis of crucial lipid second
messengers, and the p110a isoform is a primary mediator of insulin signaling and is often
mutated in tumors.[1] By inhibiting p110a, PIK-75 blocks the production of phosphatidylinositol
(3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of
downstream effectors like the kinase Akt.[1][7] This disruption of the signaling cascade can lead
to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][7]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1677873?utm_src=pdf-interest
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://patents.google.com/patent/CN102321028A/en
https://2024.sci-hub.se/336/1f5e548adcd41ccd152eeb10aa0a9612/hayakawa2007.pdf
https://www.researchgate.net/publication/6746986_Synthesis_and_biological_evaluation_of_imidazo12-apyridine_derivatives_as_novel_PI3_kinase_p110a_inhibitors
https://www.selleckchem.com/products/PIK-75-Hydrochloride.html
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://patents.google.com/patent/CN102321028A/en
https://www.medchemexpress.com/pik-75.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11721005/
https://pubmed.ncbi.nlm.nih.gov/17540560/
https://pubmed.ncbi.nlm.nih.gov/24950489/
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17601739/
https://patents.google.com/patent/CN102321028A/en
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://patents.google.com/patent/CN102321028A/en
https://pubmed.ncbi.nlm.nih.gov/17540560/
https://www.researchgate.net/publication/6746986_Synthesis_and_biological_evaluation_of_imidazo12-apyridine_derivatives_as_novel_PI3_kinase_p110a_inhibitors
https://pubmed.ncbi.nlm.nih.gov/17540560/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

PIK-75 is a reversible and highly selective inhibitor of p110a, with a half-maximal inhibitory

concentration (IC50) in the low nanomolar range.[2][3] It is significantly more potent against
pl10a than other Class | PI3K isoforms.[1][10] Notably, PIK-75 is a noncompetitive inhibitor
with respect to ATP when binding to p1100a.[10] Beyond PI3K, PIK-75 is also a potent inhibitor
of DNA-PK and has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9
(CDK?9) in some contexts.[2][11][12]

Data Presentation: Inhibitory Activity of PIK-75

The following table summarizes the quantitative inhibitory activity of PIK-75 against a panel of

protein and lipid kinases. IC50 is a measure of the concentration of an inhibitor required to

reduce the activity of a specific enzyme by 50%.[13]

Target Kinase IC50 (nM) Notes
PI3K Isoforms
Over 200-fold more potent
p110a >8 than against p110B.[1][2][3][10]
p110p 1300 (1.3 pM) [1I[21[3][10]
p110y 76 [1][21[3][10]
p1103 510 [2][10]
Other Kinases
DNA-PK 2 [21(31(4]
mTORC1 ~1000 (~1 puM) 2]
mTORC2 ~10000 (~10 uM) [2]
ATM 2300 (2.3 pM) 2]
ATR 21000 (21 pM) 2]
hsVPS34 2600 (2.6 PM) [2]

Experimental Protocols
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PI3K Enzyme Activity Assay (Radiometric)

This protocol determines PI3K enzyme activity by measuring the incorporation of radioactive
phosphate into its lipid substrate.

Materials:

o Purified PI3K enzyme (e.g., p110a/p850)

e PIK-75 (dissolved in DMSO)

o Reaction Buffer: 20 mM HEPES, pH 7.5, 5 mM MgClz
e Substrate: 180 uM Phosphatidylinositol (PI)

e ATP Mix: 100 pM ATP containing 2.5 pCi of [y-32P]ATP
e Stop Solution: 1 M HCI

o Extraction Solution: Chloroform/Methanol (1:1 v/v)

2 M KCI

Scintillation fluid and counter

Methodology:

Prepare serial dilutions of PIK-75 in the reaction buffer.

e In a 50 pL reaction volume, combine the PI3K enzyme, Pl substrate, and the desired
concentration of PIK-75.

e Initiate the reaction by adding the ATP mix.
e Incubate the reaction mixture for 30 minutes at room temperature.[10]

» Stop the reaction by adding 50 pL of 1 M HCI.[10]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://www.benchchem.com/product/b1677873?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9858543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9858543/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Extract the phosphorylated lipid products by adding 100 pL of chloroform/methanol (1:1),
followed by vortexing.[10]

e Add 250 pL of 2 M KClI to facilitate phase separation, and vortex again.
o Centrifuge to separate the organic and aqueous phases.

o Transfer a sample of the lower organic phase (containing the radiolabeled lipid) to a
scintillation vial.

e Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[10]

o Calculate the percentage of inhibition relative to a DMSO control and determine the 1C50
value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:

e Human cancer cell lines (e.g., SKOV-3, HelLa)

e Complete cell culture medium (e.g., DMEM with 10% FCS)

e PIK-75

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

» Solubilization Buffer: 10% SDS in 0.01 M HCI

o 24-well or 96-well microplates

Spectrophotometer

Methodology:

» Seed cells in microplates at a predetermined density and allow them to adhere overnight.
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o Treat the cells with various concentrations of PIK-75 (or DMSO as a vehicle control) for a
specified duration (e.g., 48 or 72 hours).[10]

e Following the incubation period, add MTT solution to each well and incubate for
approximately 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple
formazan crystals.[10]

e Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Incubate overnight (approx. 16 hours) at 37°C.[10]

o Transfer samples to a 96-well plate and measure the absorbance (optical density) at a
wavelength of 570 nm, with a reference wavelength of 690 nm.[10]

o Express data as a percentage of the control (untreated cells) and calculate IC50 values.

Mandatory Visualizations
PI3K/Akt Signhaling Pathway
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Caption: PI3K signaling pathway and the inhibitory action of PIK-75.
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General Synthesis Workflow for PIK-75
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Caption: Generalized synthetic route for PIK-75.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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